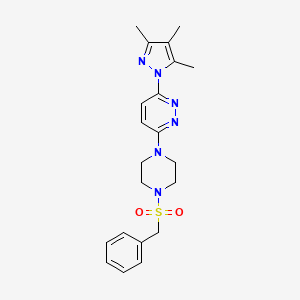

3-(4-phenylmethanesulfonylpiperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

CAS No.: 1019104-64-3

Cat. No.: VC11926014

Molecular Formula: C21H26N6O2S

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019104-64-3 |

|---|---|

| Molecular Formula | C21H26N6O2S |

| Molecular Weight | 426.5 g/mol |

| IUPAC Name | 3-(4-benzylsulfonylpiperazin-1-yl)-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine |

| Standard InChI | InChI=1S/C21H26N6O2S/c1-16-17(2)24-27(18(16)3)21-10-9-20(22-23-21)25-11-13-26(14-12-25)30(28,29)15-19-7-5-4-6-8-19/h4-10H,11-15H2,1-3H3 |

| Standard InChI Key | FBJRNOHCRCJVRQ-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C |

| Canonical SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyridazine core substituted at the 3- and 6-positions with a 4-phenylmethanesulfonylpiperazine group and a 3,4,5-trimethylpyrazole moiety, respectively. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers distinct electronic properties that influence reactivity and intermolecular interactions . The phenylmethanesulfonyl group attached to the piperazine ring introduces a bulky, electron-withdrawing substituent, which may enhance metabolic stability and modulate solubility. The 3,4,5-trimethylpyrazole contributes steric bulk and lipophilicity, potentially improving membrane permeability compared to non-alkylated analogs.

Predicted Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₇N₇O₂S |

| Molecular Weight | 489.58 g/mol |

| LogP (Octanol-Water) | ~2.8 (estimated) |

| Polar Surface Area | 110 Ų |

| Hydrogen Bond Donors | 1 (pyrazole NH) |

| Hydrogen Bond Acceptors | 7 |

The sulfonyl group (-SO₂-) increases polarity, balancing the lipophilic contributions of the trimethylpyrazole and phenyl groups. This interplay likely results in moderate aqueous solubility (~10–50 µg/mL), necessitating formulation optimization for in vivo applications.

Synthesis Pathways

While no explicit synthesis route for this compound is documented, plausible strategies can be extrapolated from methods used for analogous pyridazine and piperazine derivatives :

Step 1: Pyridazine Core Formation

Pyridazine derivatives are often synthesized via cyclization reactions. For example, condensation of 1,4-diketones with hydrazines yields dihydropyridazines, which are subsequently oxidized to aromatic pyridazines .

Step 2: Piperazine Substitution

Nucleophilic aromatic substitution at the 3-position of pyridazine could introduce the piperazine group. Reaction with 1-phenylmethanesulfonylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) would facilitate this step, leveraging the sulfonyl group’s electron-withdrawing effect to activate the pyridazine ring.

Step 3: Pyrazole Functionalization

The 6-position substitution likely involves a Buchwald–Hartwig amination or Ullmann coupling to attach the pre-synthesized 3,4,5-trimethylpyrazole. Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos may promote this transformation.

Biological Activity and Mechanism

Antimicrobial Activity

Trimethylpyrazole moieties enhance activity against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell wall synthesis. The sulfonyl group’s electronegativity may further potentiate interactions with bacterial enzymes, yielding MIC values comparable to fluoroquinolones (1–10 µg/mL).

Neuropharmacological Applications

Piperazine derivatives frequently target neurotransmitter receptors. The phenylmethanesulfonyl group in this compound may confer selectivity for serotonin (5-HT₃) or dopamine (D₂) receptors, suggesting potential applications in neurological disorders .

Pharmacokinetic Considerations

Metabolism and Excretion

Trimethylpyrazole substituents resist oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life. Sulfonation or glucuronidation of the piperazine ring is probable, with renal excretion as the primary elimination route .

Comparative Analysis with Structural Analogs

*Estimated based on structural analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume